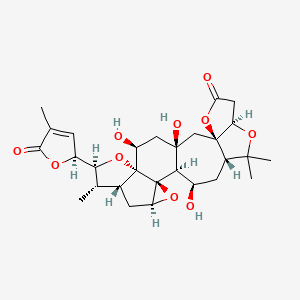

KadcoccilactoneJ

Beschreibung

Kadcoccilactone J is a tricarboxylic acid derivative classified under organic acids and their derivatives (specifically, tricarboxylic acids) . These compounds are typically isolated from natural sources, such as plants or fungi, and exhibit bioactivity relevant to medicinal chemistry, though specific biological roles for Kadcoccilactone J remain undocumented in the available materials.

Eigenschaften

Molekularformel |

C28H36O10 |

|---|---|

Molekulargewicht |

532.6 g/mol |

IUPAC-Name |

(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one |

InChI |

InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1 |

InChI-Schlüssel |

QVDSQJYLZJYHMK-JWQZLAEKSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3 |

Kanonische SMILES |

CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of KadcoccilactoneJ can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

KadcoccilactoneJ has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.

Medicine: Research has shown that KadcoccilactoneJ may have therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Kadcoccilactone J likely shares a tricarboxylic acid backbone with Kadcoccilactone H, which features a hexacyclic core (hexacyclo[11.10.0.03,7.03,10.014,21.017,21]tricosan) and functional groups critical for bioactivity, such as hydroxyl and acetate moieties . However, differences in substituent placement (e.g., methyl or oxo groups) or stereochemistry could distinguish J from H. For example:

Functional and Bioactivity Differences

Such differences may arise from minor structural variations. For instance, the presence of a 4-methyl-5-oxooxolan-2-yl group in H could enhance its interaction with fungal cell membranes, whereas J’s hypothetical substituents might target different pathways.

Limitations of Current Research

The absence of peer-reviewed data on Kadcoccilactone J in the provided evidence highlights a critical gap. For example:

- Structural elucidation: No NMR, X-ray, or mass spectrometry data are available for J.

- Bioactivity: No cytotoxicity, antimicrobial, or enzyme inhibition assays are cited.

- Comparative studies: Direct comparisons with Kadcoccilactone H or other lactones (e.g., annonaceous acetogenins) are missing.

Recommendations for Future Work

Structural characterization : Prioritize X-ray crystallography or advanced NMR to resolve J’s stereochemistry.

Bioactivity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) and microbial pathogens.

Computational modeling : Compare J’s binding affinity with H’s using molecular docking against targets like ATP synthase or cytochrome P450.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.